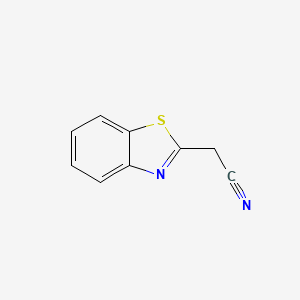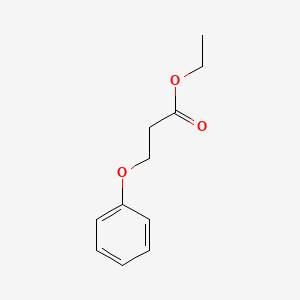
Ethyl 3-phenoxypropionate
描述
Ethyl 3-phenoxypropionate: is an organic compound with the molecular formula C11H14O3 . It is a colorless to pale yellow liquid with a pleasant odor. This compound is used primarily as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Ethyl 3-phenoxypropionate can be synthesized through the esterification of 3-phenoxypropionic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be produced by the same esterification process but on a larger scale, using continuous flow reactors to optimize yield and efficiency. The reaction mixture is then purified through distillation to obtain the desired product.
化学反应分析
Types of Reactions:
Oxidation: Ethyl 3-phenoxypropionate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 3-phenoxypropionic acid or 3-phenoxypropanal.
Reduction: 3-phenoxypropanol.
Substitution: Various substituted phenoxypropionates depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the preparation of phenoxypropionic acids and chromanone derivatives.
Biology and Medicine:
- Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
- Studied for its role in the synthesis of pharmaceutical intermediates.
Industry:
- Utilized in the production of agrochemicals, particularly herbicides and insecticides.
- Acts as a building block in the manufacture of various specialty chemicals.
作用机制
Ethyl 3-phenoxypropionate exerts its effects primarily through its interaction with specific molecular targets. For instance, in herbicidal applications, it may inhibit key enzymes involved in plant growth, leading to the disruption of essential metabolic pathways. The exact mechanism can vary depending on the specific application and target organism.
相似化合物的比较
- Methyl 3-phenoxypropionate
- Ethyl 2-phenoxypropionate
- Ethyl 3-phenylpropionate
Comparison:
- Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to slightly different physical and chemical properties.
- Ethyl 2-phenoxypropionate: The phenoxy group is attached to the second carbon instead of the third, resulting in different reactivity and applications.
- Ethyl 3-phenylpropionate: Contains a phenyl group instead of a phenoxy group, which significantly alters its chemical behavior and uses.
This compound is unique due to its specific structural arrangement, which imparts distinct reactivity and makes it suitable for various specialized applications in chemistry and industry.
属性
IUPAC Name |
ethyl 3-phenoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-13-11(12)8-9-14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKJOPXGYSFUNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50324526 | |
| Record name | Ethyl 3-phenoxypropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50324526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22409-91-2 | |
| Record name | 22409-91-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-phenoxypropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50324526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-tert-Butylcalix[4]arene](/img/structure/B1330612.png)
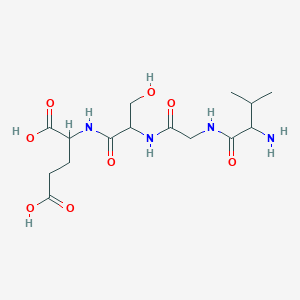

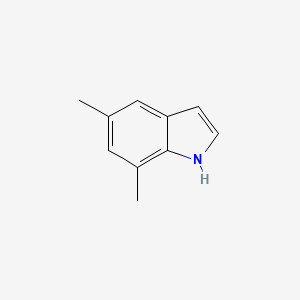
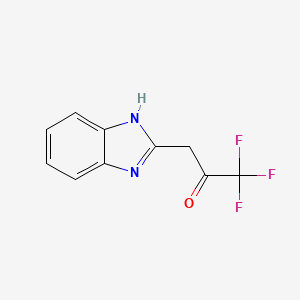




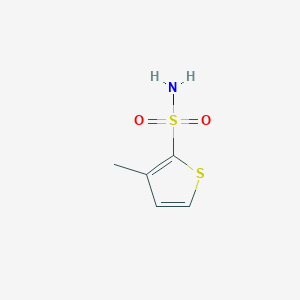
![2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1330632.png)
![1H-Imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B1330633.png)
